![molecular formula C15H15ClN4OS B2505354 3-((3-氯苄基)硫代)-5-丙基-[1,2,4]三唑并[4,3-a]嘧啶-7(8H)-酮 CAS No. 891127-47-2](/img/structure/B2505354.png)

3-((3-氯苄基)硫代)-5-丙基-[1,2,4]三唑并[4,3-a]嘧啶-7(8H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

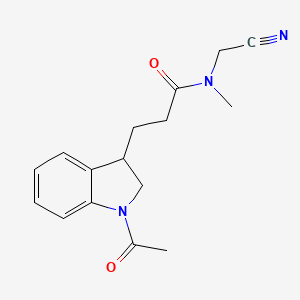

The compound "3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one" is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidine class. This class of compounds is known for its biological activity, particularly in the realm of receptor binding and antimicrobial properties. The structure of the compound suggests potential interactions with various biological targets due to the presence of a triazolopyrimidine core, a propyl group, and a chlorobenzylthio moiety.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives typically involves the cyclization of precursor molecules such as hydrazines or amines with various reagents. For instance, the oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate in methanol has been used to produce 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines . Similarly, the synthesis of 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines involves starting from 7-chloro compounds and performing nucleophilic substitution with the appropriate amine . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by a fused triazole and pyrimidine ring system. The presence of substituents like the chlorobenzylthio group can significantly influence the binding affinity and selectivity of these molecules towards biological receptors. For example, compounds with a 2-chlorobenzyl substituent at the 3 position have shown high affinity for the A1 adenosine receptor . The molecular structure analysis would focus on how the substituents on the triazolopyrimidine core affect the compound's interaction with its biological targets.

Chemical Reactions Analysis

Triazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, chlorosulfonation, and cyclocondensation . The reactivity of these compounds can be exploited to introduce different functional groups, which can lead to a diverse range of biological activities. For instance, chlorosulfonation of triazolopyrimidines leads to substitution at specific positions on the ring, which can be further reacted with aldehydes, thioglycolic acid, and amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogens and sulfonamide groups can affect these properties. For example, the introduction of a chlorobenzylthio group could potentially increase the lipophilicity of the compound, which may enhance its ability to cross biological membranes. The antimicrobial activity of some triazolopyrimidine derivatives has been attributed to their ability to interact with microbial strains, indicating that these compounds can have significant biological effects .

科学研究应用

抗菌和抗真菌特性

1,2,4-三唑衍生物,包括与特定化合物相关的衍生物,因其对多种临床重要生物(包括耐药形式)的广谱抗菌活性而受到认可。它们作为 DNA 促旋酶、拓扑异构酶 IV 和其他细菌蛋白的有效抑制剂,表明在开发新型抗菌剂中具有潜在应用 (Li & Zhang, 2021).

抗癌活性

嘧啶衍生物以其在合成具有抗癌特性的化合物中的重要作用而闻名。嘧啶的结构框架与所关注化合物中的结构框架相似,为开发针对各种癌细胞的光学传感器和药物提供了基础。此类衍生物在与生物靶标结合方面表现出疗效,可能为癌症治疗提供新途径 (Jindal & Kaur, 2021).

抗炎和镇痛作用

三唑和嘧啶支架是合成具有显着抗炎和镇痛活性的化合物的组成部分。这些化合物与生物系统相互作用以调节炎症反应和疼痛感知,突出了它们在开发用于治疗各种炎症状况和疼痛的新型治疗剂方面的潜力 (Ohloblina, 2022).

合成和催化应用

除了其药用应用外,三唑和嘧啶衍生物还作为有机合成中的关键中间体,为广泛的化学产品提供了途径。它们的结构基序促进了新型催化剂和合成策略的发展,强调了它们在精细化学品和制药工业中的重要性 (Parmar, Vala, & Patel, 2023).

未来方向

属性

IUPAC Name |

3-[(3-chlorophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4OS/c1-2-4-12-8-13(21)17-14-18-19-15(20(12)14)22-9-10-5-3-6-11(16)7-10/h3,5-8H,2,4,9H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHISHRJLKPGTHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2505275.png)

![[2-(Propan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B2505277.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2505280.png)

![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)

![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)

![1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine](/img/structure/B2505288.png)

![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2505293.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)